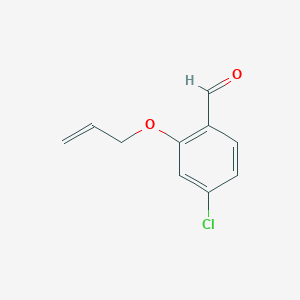
Cycloheptylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptylazanium;chloride is an organic compound with the molecular formula C7H16ClN. It is a quaternary ammonium salt where the nitrogen atom is bonded to a cycloheptyl group and a chloride ion. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloheptylazanium;chloride can be synthesized through the reaction of cycloheptylamine with hydrochloric acid. The process involves the following steps:
Cycloheptylamine Synthesis: Cycloheptylamine is prepared by the hydrogenation of cycloheptanone in the presence of ammonia and a suitable catalyst such as Raney nickel.
Formation of this compound: Cycloheptylamine is then reacted with hydrochloric acid to form this compound. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors for the synthesis of cycloheptylamine, followed by the addition of hydrochloric acid in a controlled environment to ensure the purity and yield of the final product. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The cycloheptyl group can be oxidized to form cycloheptanone or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form cycloheptylamine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with reagents like sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, usually in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Major Products
Substitution: Cycloheptyl alcohol, cycloheptyl cyanide.
Oxidation: Cycloheptanone, cycloheptanol.
Reduction: Cycloheptylamine.
Wissenschaftliche Forschungsanwendungen
Cycloheptylazanium;chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ionic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cycloheptylazanium;chloride involves its ability to interact with biological membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and receptors, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylammonium chloride: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclooctylammonium chloride: Contains a cyclooctyl group, offering different steric and electronic properties.
Uniqueness
Cycloheptylazanium;chloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic characteristics compared to its six- and eight-membered counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
69163-89-9 |
|---|---|
Molekularformel |
C7H15ClN- |
Molekulargewicht |
148.65 g/mol |
IUPAC-Name |
cycloheptanamine;chloride |
InChI |
InChI=1S/C7H15N.ClH/c8-7-5-3-1-2-4-6-7;/h7H,1-6,8H2;1H/p-1 |
InChI-Schlüssel |
PVXWLXWTEKCYGD-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCCC(CC1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester](/img/structure/B8555295.png)





![2-(4H-benzo[d][1,3]dioxin-6-yl)acetonitrile](/img/structure/B8555357.png)






